1H-Indole-2-sulfonamide

Vue d'ensemble

Description

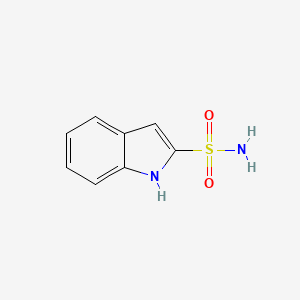

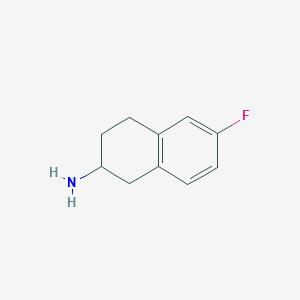

“1H-Indole-2-sulfonamide” is a derivative of indole . Indole is an aromatic heterocyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The therapeutic potential of indole-containing small molecules has been reported, on the basis of their various pharmacological activities .

Synthesis Analysis

New sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .

Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Chemical Reactions Analysis

The synthesis of sulfonamide-based indole derivatives involves a variety of chemical reactions. For instance, the starting material, 1H-indole-2-carboxylic acid, undergoes a series of reactions to yield the final product .

Applications De Recherche Scientifique

1H-Indole-2-sulfonamide has been studied for its potential applications in a variety of scientific research fields. In biochemistry, it has been found to be an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and matrix metalloproteinases (MMPs). In pharmacology, it has been found to be a modulator of cell signaling pathways, such as the NF-κB pathway. In physiology, it has been found to be a ligand for various receptors, such as the serotonin 5-HT2A receptor.

Mécanisme D'action

Target of Action

1H-Indole-2-sulfonamide, a derivative of indole, has been found to exhibit antimicrobial activity against a variety of bacteria . The primary targets of this compound include Gram-positive bacteria such as Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria like Klebsiella pneumonia .

Mode of Action

It is known that sulfonamide-based indole derivatives, like this compound, can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a crucial component for bacterial growth and reproduction .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthetase, which is crucial for the production of folate, this compound prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Pharmacokinetics

The bioavailability of this compound is likely influenced by its chemical structure and the presence of functional groups that can interact with biological systems .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. This is achieved by disrupting the synthesis of folic acid, which is essential for bacterial DNA replication and cell division . This leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s solubility and hence its bioavailability .

Avantages Et Limitations Des Expériences En Laboratoire

1H-Indole-2-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is a small molecule, which can make it easier to study in the laboratory. However, it is important to note that this compound is not always stable in the laboratory, and it can degrade over time. Additionally, it can be difficult to study its effects on complex biological systems in the laboratory.

Orientations Futures

1H-Indole-2-sulfonamide has a number of potential future directions for research. One potential direction is to further investigate its effects on various enzymes, cell signaling pathways, and receptors. Additionally, it may be possible to use this compound as a tool for studying the effects of various compounds on complex biological systems. Finally, it may be possible to use this compound in the development of new drugs and therapies.

Safety and Hazards

The safety data sheet for a related compound, Indole-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Analyse Biochimique

Biochemical Properties

1H-Indole-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been synthesized from sulfanilamide by diazotization reaction . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .

Cellular Effects

This compound exhibits strong antimicrobial actions . All the synthesized compounds were screened for anti-microbial activity against Gram Positive Staphylococcus aureus, Bacillus megaterium, and Gram Negative Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., Enterobacter aerogenes .

Molecular Mechanism

The molecular mechanism of this compound is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Propriétés

IUPAC Name |

1H-indole-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMYQAMZUWJAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558089 | |

| Record name | 1H-Indole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85953-41-9 | |

| Record name | 1H-Indole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)

![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)

![(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3178914.png)

![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)

![5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B3178926.png)